molecular formula C19H21N3O3 B2980967 (E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide CAS No. 681479-24-3

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B2980967
CAS No.: 681479-24-3
M. Wt: 339.395
InChI Key: UZNCSGQMRSUERI-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications

Monoamine Oxidase Inhibitory Activities

A study on novel quinazolyl hydrazine derivatives, including compounds with (4-hydroxy-3-methoxybenzylidene) substitutions, demonstrated significant inhibitory activities against human monoamine oxidase (MAO) A and B. These findings are crucial for developing potential treatments for neurological disorders, highlighting the compound's application in designing selective inhibitors for neuropsychiatric and neurodegenerative diseases (Amer et al., 2020).

Metal Complexes and Their Applications

Research into the crystal structure of 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one and its transition metal complexes has provided insights into their potential applications in material science and catalysis. The structural elucidation of these complexes, based on various spectroscopic and thermal studies, opens up possibilities for their use in catalytic processes and as materials with specific magnetic, electronic, or optical properties (Gudasi et al., 2006).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of compounds related to "(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide". These investigations have shown that such compounds possess significant antibacterial and antifungal properties, making them promising candidates for developing new antimicrobial agents. The synthesis of these compounds involves various strategies, including the reaction with different aldehydes and isothiocyanate derivatives, underscoring their versatility and potential in pharmaceutical research (Ahmed et al., 2006).

Analgesic Activity

Research on pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, derived from compounds similar to "this compound", has demonstrated promising analgesic activities. These findings suggest potential applications in developing new analgesic drugs, highlighting the compound's significance in medicinal chemistry (Saad et al., 2011).

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-18-11-14(8-9-17(18)23)12-20-21-19(24)13-22-10-4-6-15-5-2-3-7-16(15)22/h2-3,5,7-9,11-12,23H,4,6,10,13H2,1H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNCSGQMRSUERI-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2CCCC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCCC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.